molecular formula C9H8ClNO4 B2578416 2-(4-Nitrophenoxy)propanoyl chloride CAS No. 859954-26-0

2-(4-Nitrophenoxy)propanoyl chloride

Cat. No.: B2578416
CAS No.: 859954-26-0
M. Wt: 229.62
InChI Key: IKYPKKNPZHHIJS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)propanoyl chloride is an acyl chloride derivative featuring a nitro-substituted phenoxy group at the β-position of the propanoyl backbone. Its molecular formula is C₉H₈ClNO₄, with a molar mass of 229.62 g/mol. The 4-nitrophenoxy group confers strong electron-withdrawing effects via resonance stabilization, enhancing electrophilicity at the carbonyl carbon. This compound is primarily utilized in organic synthesis for acylation reactions, particularly in pharmaceutical intermediates and polymer chemistry .

Properties

IUPAC Name

2-(4-nitrophenoxy)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYPKKNPZHHIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)propanoyl chloride typically involves the reaction of 4-nitrophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for 2-(4-Nitrophenoxy)propanoyl chloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Reactivity

Key structural analogs include:

Compound Name Molecular Formula Substituent(s) Key Features
2-(4-Nitrophenoxy)propanoyl chloride C₉H₈ClNO₄ 4-Nitrophenoxy High electrophilicity due to nitro group; moderate steric hindrance .
2-Methyl-2-(4-nitrophenoxy)propanoyl chloride C₁₀H₁₀ClNO₄ 4-Nitrophenoxy, methyl Increased steric hindrance from methyl group; reduced reaction kinetics .
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride C₁₀H₁₀Cl₂O₂ 4-Chlorophenoxy, methyl Lower electrophilicity (Cl < NO₂); similar steric effects to methyl analog .
2-(4-Nitrophenoxy)tetradecanoyl chloride C₂₀H₃₀ClNO₄ 4-Nitrophenoxy, long chain Long aliphatic chain reduces solubility; nitro group retains reactivity .

Reactivity Trends :

  • Electrophilicity: The nitro group in 2-(4-nitrophenoxy)propanoyl chloride enhances carbonyl reactivity compared to chloro or methyl substituents. For example, its acylation efficiency in triazole synthesis surpasses that of 2-(4-chlorophenoxy) analogs due to stronger resonance stabilization .
  • Steric Effects: The methyl group in 2-methyl-2-(4-nitrophenoxy)propanoyl chloride slows nucleophilic attack compared to the parent compound, as observed in slower reaction times for esterification .

Physical and Chemical Properties

Property 2-(4-Nitrophenoxy)propanoyl Chloride 2-Methyl Analog 2-(4-Chlorophenoxy) Analog
Density (g/cm³) ~1.25 (estimated) ~1.30 ~1.20
Refractive Index ~1.58 (estimated) ~1.62 ~1.55
Solubility Soluble in THF, CH₂Cl₂ Poor in polar solvents Moderate in DMSO

The nitro group increases density and refractive index compared to chloro analogs. Solubility differences arise from steric and electronic effects .

Biological Activity

2-(4-Nitrophenoxy)propanoyl chloride is a chemical compound that has garnered attention in various fields, including biochemistry and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound 2-(4-Nitrophenoxy)propanoyl chloride possesses the following molecular characteristics:

  • Molecular Formula : C₉H₈ClNO₄
  • Molecular Weight : Approximately 217.62 g/mol
  • Functional Groups : It contains an acyl chloride group, which is known for its reactivity with nucleophiles.

The biological activity of 2-(4-nitrophenoxy)propanoyl chloride is primarily attributed to its ability to interact with various biomolecules through the acyl chloride functionality. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by acylating active site residues, thereby modulating enzyme activity.
  • Protein Interaction : It can serve as a biochemical probe to study protein interactions and dynamics within cellular systems.

Biological Activity Profiles

Research has indicated several potential biological activities associated with 2-(4-nitrophenoxy)propanoyl chloride:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The nitrophenoxy group may contribute to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Enzyme Interaction

A study investigating the interaction of 2-(4-nitrophenoxy)propanoyl chloride with serine proteases demonstrated that the compound could effectively inhibit enzyme activity through acylation of serine residues. This finding highlights its potential as a tool for probing enzyme mechanisms and developing inhibitors for therapeutic use.

Case Study 2: Anticancer Properties

In vitro assays have shown that derivatives of 2-(4-nitrophenoxy)propanoyl chloride can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, suggesting a promising avenue for anticancer drug development .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionAcylation of active site residues in serine proteases
Anticancer ActivityInduces apoptosis in cancer cells via caspase activation
Anti-inflammatory EffectsPotential modulation of inflammatory pathways

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